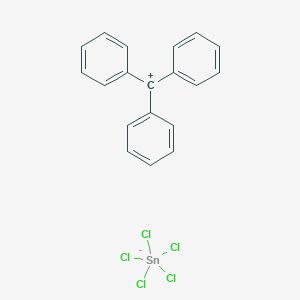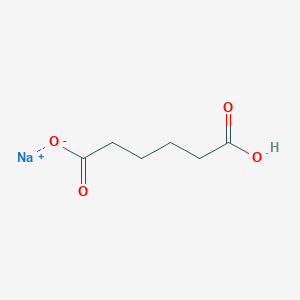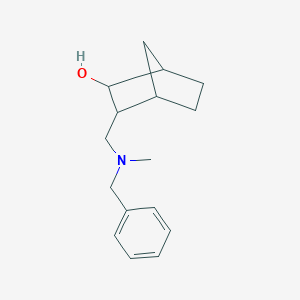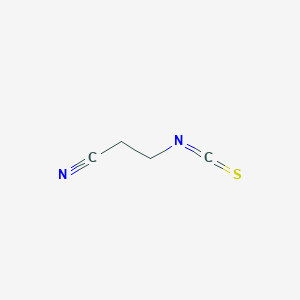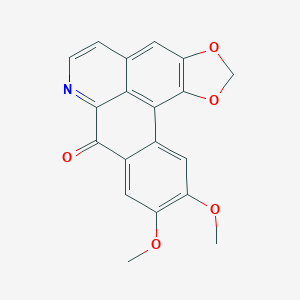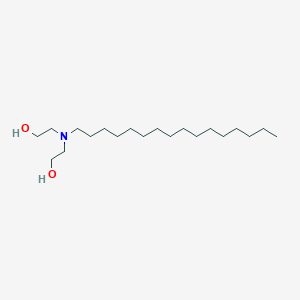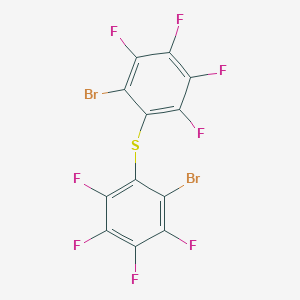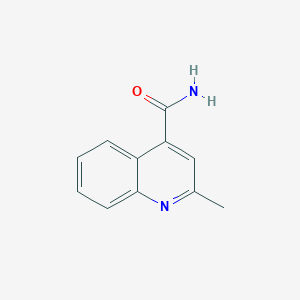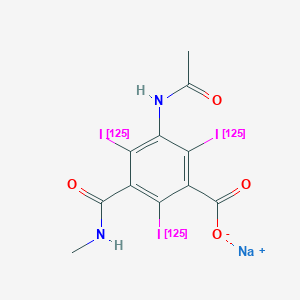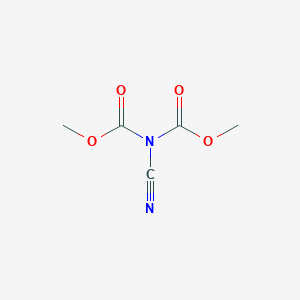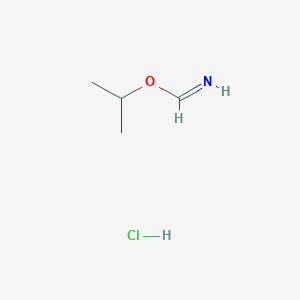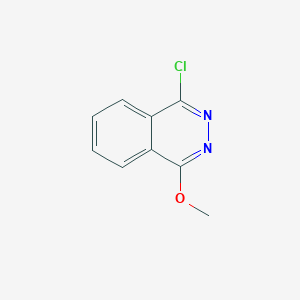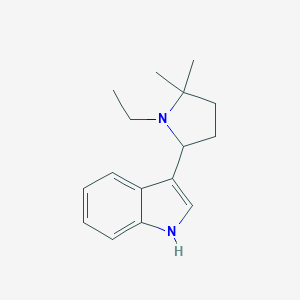
3-(1-ethyl-5,5-dimethylpyrrolidin-2-yl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-ethyl-5,5-dimethylpyrrolidin-2-yl)-1H-indole, also known as "SDB-006", is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the indole class of synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in the cannabis plant. SDB-006 is of interest to researchers because it has been shown to have a high affinity for cannabinoid receptors, which are involved in a variety of physiological processes.
作用机制
SDB-006 exerts its effects by binding to cannabinoid receptors in the body. These receptors are found in various tissues throughout the body and are involved in a variety of physiological processes, including pain sensation, immune function, and appetite regulation. By binding to these receptors, SDB-006 can modulate their activity and produce a range of effects.
生化和生理效应
The biochemical and physiological effects of SDB-006 are not fully understood, but research studies have shown that this compound can produce a range of effects on the body. These effects may include changes in pain perception, appetite regulation, and immune function. SDB-006 has also been shown to have anxiolytic effects in animal studies, suggesting that it may have potential as a treatment for anxiety disorders.
实验室实验的优点和局限性
One advantage of using SDB-006 in laboratory experiments is that it has a high affinity for cannabinoid receptors, making it a useful tool for studying the role of these receptors in various physiological processes. However, there are also some limitations to using SDB-006 in research studies. For example, this compound may have off-target effects that could complicate data interpretation. Additionally, the long-term effects of SDB-006 on the body are not fully understood, so caution should be taken when using this compound in research studies.
未来方向
There are many potential future directions for research on SDB-006. Some possible areas of investigation include:
1. Further exploration of the therapeutic potential of SDB-006 for various conditions, such as pain, anxiety, and inflammation.
2. Investigation of the long-term effects of SDB-006 on the body, including potential toxicity and adverse effects.
3. Development of new synthetic cannabinoids based on the structure of SDB-006, with the goal of identifying compounds with improved therapeutic potential and fewer side effects.
4. Investigation of the role of cannabinoid receptors in various physiological processes, using SDB-006 as a tool to modulate receptor activity.
5. Exploration of the potential interactions between SDB-006 and other compounds, such as other synthetic cannabinoids or pharmaceutical drugs.
Conclusion:
SDB-006 is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have a high affinity for cannabinoid receptors and may have potential as a treatment for various conditions, such as pain and anxiety. However, caution should be taken when using SDB-006 in research studies, as its long-term effects on the body are not fully understood. Further research is needed to fully understand the potential therapeutic applications of SDB-006 and its role in various physiological processes.
合成方法
SDB-006 can be synthesized using a variety of methods, including the reaction of indole with 1-ethyl-5,5-dimethylpyrrolidine-2-one in the presence of a catalyst. This method has been described in the scientific literature and has been used to produce SDB-006 for use in research studies.
科学研究应用
SDB-006 has been used in a number of scientific research studies, particularly in the field of cannabinoid pharmacology. Researchers have explored the potential therapeutic applications of this compound, including its potential as a treatment for pain, anxiety, and other conditions. SDB-006 has also been used to investigate the role of cannabinoid receptors in various physiological processes, such as appetite regulation and immune function.
属性
CAS 编号 |
19137-79-2 |
|---|---|
产品名称 |
3-(1-ethyl-5,5-dimethylpyrrolidin-2-yl)-1H-indole |
分子式 |
C16H22N2 |
分子量 |
242.36 g/mol |
IUPAC 名称 |
3-(1-ethyl-5,5-dimethylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C16H22N2/c1-4-18-15(9-10-16(18,2)3)13-11-17-14-8-6-5-7-12(13)14/h5-8,11,15,17H,4,9-10H2,1-3H3 |
InChI 键 |
XAQRHUZUBSOOSY-UHFFFAOYSA-N |
SMILES |
CCN1C(CCC1(C)C)C2=CNC3=CC=CC=C32 |
规范 SMILES |
CCN1C(CCC1(C)C)C2=CNC3=CC=CC=C32 |
同义词 |
3-(1-Ethyl-5,5-dimethyl-2-pyrrolidinyl)-1H-indole |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate](/img/structure/B101018.png)
![9H-pyrido[3,4-b]indol-1-ylmethanol](/img/structure/B101020.png)
